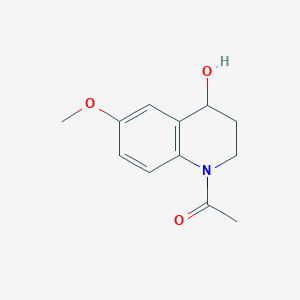

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Description

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a tetrahydroquinoline derivative featuring a hydroxy group at position 4, a methoxy group at position 6, and an acetyl group at the 1-position of the tetrahydroquinoline scaffold. The hydroxy and methoxy substituents confer polarity, influencing solubility and intermolecular interactions, while the tetrahydroquinoline core provides a rigid framework for functionalization.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

1-(4-hydroxy-6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C12H15NO3/c1-8(14)13-6-5-12(15)10-7-9(16-2)3-4-11(10)13/h3-4,7,12,15H,5-6H2,1-2H3 |

InChI Key |

YAPGVWLHVVBISW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(C2=C1C=CC(=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Pictet–Spengler Condensation-Based Synthesis

The Pictet–Spengler condensation is a classical and widely used method for synthesizing tetrahydroquinoline and related heterocycles. The process typically involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization to form the tetrahydroquinoline core.

- Starting from 2-(3,4-dimethoxyphenyl)ethylamine, the intermediate N-acetyl compound is synthesized.

- This intermediate is converted to N-acylcarbamates, which upon reduction with diisobutyl aluminum hydride and subsequent cyclization mediated by boron trifluoride etherate leads to the tetrahydroquinoline scaffold.

- Functionalization at the 4-position with hydroxy and 6-position with methoxy groups can be achieved by appropriate choice of starting materials and reaction conditions.

This method is efficient for generating the core tetrahydroquinoline structure with high regioselectivity and stereocontrol.

Borrowing Hydrogen Catalysis for C-Alkylation and Cyclization

A modern and sustainable approach involves borrowing hydrogen catalysis, where secondary saturated heterocyclic alcohols are alkylated via metal-catalyzed hydrogen transfer mechanisms.

- The method uses metal catalysts such as ruthenium complexes to facilitate sequential C–N and C–C bond formation.

- For the target compound, a secondary alcohol precursor bearing the tetrahydroquinoline moiety undergoes C-alkylation with acetyl derivatives.

- This one-pot process avoids the need for pre-functionalized halides or organometallic reagents and proceeds under mild conditions with good yields.

- The hydroxy group at the 4-position and methoxy substitution at the 6-position are introduced through the choice of starting heterocyclic alcohols and subsequent functional group transformations.

This catalytic method offers a green and atom-economical route to the target compound.

Multi-Component and Sequential Coupling Reactions

Advanced synthetic routes employ multi-component reactions involving amines, aldehydes, and other coupling partners to assemble the tetrahydroquinoline framework.

- These reactions proceed via Knoevenagel condensation, Michael addition, and cyclization steps.

- The sequence can be catalyzed by Lewis acids such as boron trifluoride etherate.

- Post-cyclization modifications introduce hydroxy and methoxy substituents at desired positions.

- This approach is versatile and allows the synthesis of diverse tetrahydroquinoline derivatives, including the target compound, with yields typically ranging from 85% to 97%.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pictet–Spengler Condensation | Amine + Aldehyde → Cyclization | BF3·OEt2, DIBAL-H | 70–90 | High regioselectivity, well-established | Multi-step, requires strong acid |

| Borrowing Hydrogen Catalysis | C-alkylation via hydrogen transfer | Ru-based catalysts | 75–95 | Green, one-pot, mild conditions | Requires specific catalysts |

| Multi-Component Sequential Coupling | Knoevenagel + Michael addition + Cyclization | BF3·OEt2, Lewis acids | 85–97 | High yield, versatile | Complex reaction optimization |

Chemical Reactions Analysis

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. In medicine, it is being explored for its potential therapeutic effects, including antimicrobial and anticancer activities. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electron-Donating vs.

- Solubility : The hydroxy group in the target compound increases hydrophilicity relative to methyl or chloro substituents, which may improve bioavailability .

- Reactivity: Azide- and amino-substituted derivatives () exhibit higher reactivity for conjugation or enzymatic interactions compared to the target compound’s hydroxy-methoxy system.

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : The hydroxy group in the target compound likely forms stronger hydrogen bonds than methoxy or chloro substituents, influencing crystal packing and stability (cf. Etter’s graph-set analysis in ).

- Mercury Software Analysis : Tools like Mercury () can compare packing patterns with analogues, predicting solubility and melting points based on intermolecular interactions .

Biological Activity

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a tetrahydroquinoline core with hydroxy and methoxy substituents, which are known to influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. The compound typically exists as a solid at room temperature and is soluble in various organic solvents .

Biological Activity Overview

Research has indicated that 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibits several biological activities:

- Antioxidant Activity : The presence of hydroxy groups contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antimicrobial Properties : Studies have shown that this compound has inhibitory effects against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary research indicates that the compound may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for neurodegenerative disease therapies.

The biological activity of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

- Receptor Modulation : Research suggests that it may interact with neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties demonstrated that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines showed that treatment with the compound resulted in reduced apoptosis induced by oxidative stress. The cell viability increased significantly compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.